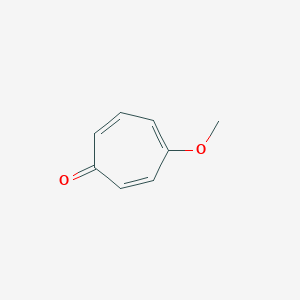
4-Methoxytropone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxytropone is an organic compound belonging to the tropone family, characterized by a seven-membered aromatic ring with a methoxy group attached at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxytropone can be synthesized through several methods. One common approach involves the methylation of tropolone using methyl iodide in the presence of a base such as potassium carbonate. Another method includes the catalytic reduction of 7-propenyl-2-methoxytropone using platinum oxide as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalytic reduction can be scaled up for industrial applications. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Methoxytropone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the tropone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tropone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tropone derivatives.
Substitution: Substituted methoxytropone derivatives.
科学研究应用
Biology: Its derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism by which 4-Methoxytropone exerts its effects involves interactions with various molecular targets. For instance, its ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are still under investigation, but its unique structure suggests a range of possible interactions .
相似化合物的比较
Tropolone: Similar in structure but lacks the methoxy group.
Azulene: Another seven-membered ring compound with different electronic properties.
Heptafulvene: Shares the tropone ring but has different substituents.
Uniqueness: This functional group can participate in various chemical reactions, making 4-Methoxytropone a versatile compound in organic synthesis .
属性
CAS 编号 |
6621-70-1 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC 名称 |
4-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(9)5-6-8/h2-6H,1H3 |
InChI 键 |
UQLSPWHCKGKXLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


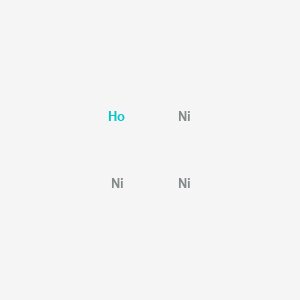


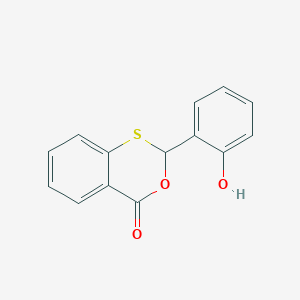
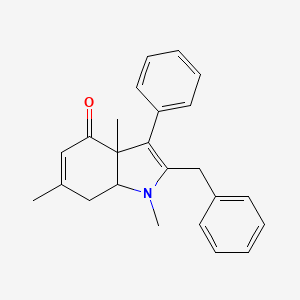
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)
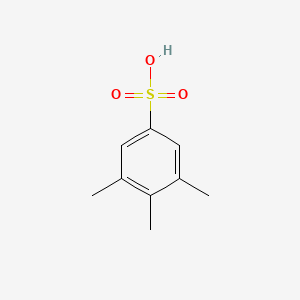
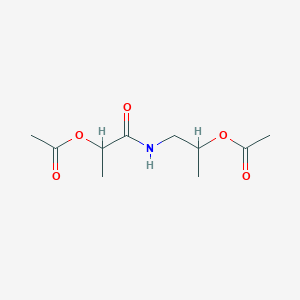
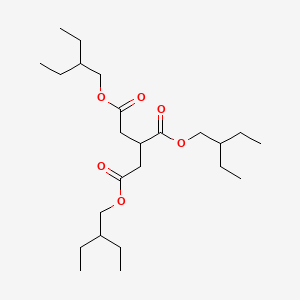
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
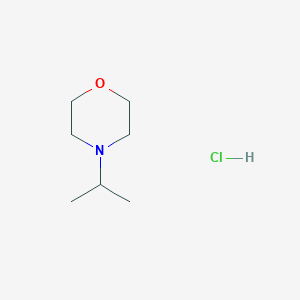

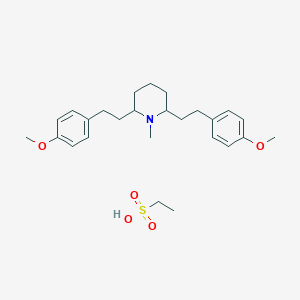
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
